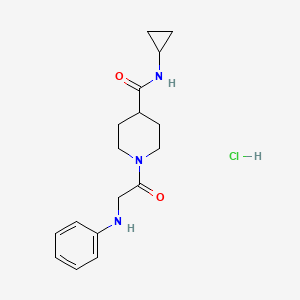![molecular formula C20H23N3O B7632374 1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)
1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrolidinone derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one is not yet fully understood. However, it has been proposed that this compound acts by inhibiting various enzymes and signaling pathways involved in the progression of diseases such as cancer and Alzheimer's disease. It has also been found to interact with various neurotransmitter receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of various viruses and bacteria. Additionally, this compound has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one in lab experiments include its relatively straightforward synthesis method, its potential therapeutic applications, and its diverse range of biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of new derivatives of this compound with improved solubility and toxicity profiles. Furthermore, the investigation of the mechanism of action of this compound and its interactions with various enzymes and signaling pathways could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one involves the reaction of cyclopropylamine with 3-pyridin-4-ylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to yield the desired product. The synthesis of this compound has been reported in various research articles, and it has been found to be a relatively straightforward process.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antiviral, and antibacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
1-cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14(22-18-12-20(24)23(13-18)19-5-6-19)16-3-2-4-17(11-16)15-7-9-21-10-8-15/h2-4,7-11,14,18-19,22H,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYFDHYWHGFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=NC=C2)NC3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)

![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)

![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)



![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)